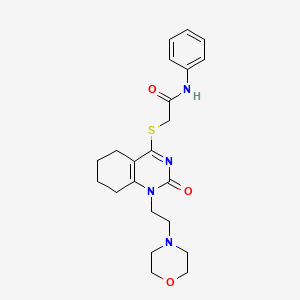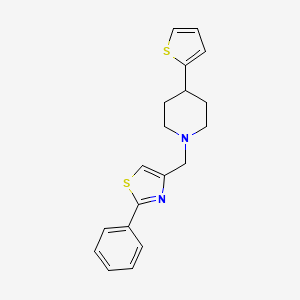![molecular formula C10H11FO B2579574 2-[(3-Fluorophenyl)methyl]-2-methyloxirane CAS No. 1602678-21-6](/img/structure/B2579574.png)
2-[(3-Fluorophenyl)methyl]-2-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Fluorophenyl)methyl]-2-methyloxirane is a chemical compound with the CAS Number: 1602678-21-6 . It has a molecular weight of 166.2 . The IUPAC name for this compound is 2-(3-fluorobenzyl)-2-methyloxirane . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Chiral Resolution Reagent
2-[(3-Fluorophenyl)methyl]-2-methyloxirane has been identified as an enantiopure chiral resolution reagent, especially useful in the analysis of scalemic mixtures of amines. This compound reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening, facilitating diastereomeric product identification and quantification via NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Chirons
The synthesis of fluorinated chirons using this compound involves stereoselective formation of oxirane and its ring opening by various nucleophiles. This process includes the reaction of diazomethane on specific propanones and has been explored for the structural elucidation of various products, highlighting the compound's utility in creating diverse fluorinated molecules (Arnone et al., 1995).
Pharmaceutical Intermediate Synthesis
This compound plays a role in the synthesis of pharmaceutical intermediates. It has been used in the preparation of key intermediates for drugs like diltiazem, showcasing its importance in the pharmaceutical industry for the synthesis of complex drug molecules (Furutani et al., 2002).
Epoxidation Studies
This compound has been involved in studies focusing on epoxidation with dioxiranes derived from fluorinated ketones. These studies demonstrate the compound's relevance in chemical reactions where epoxidation is a critical step, thus contributing to a broader understanding of chemical reaction mechanisms (Brown et al., 1995).
Safety and Hazards
The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335, H341, H412 . These codes represent different types of hazards, such as flammability (H227), harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and harmful to aquatic life with long lasting effects (H412) . The safety data sheet (SDS) for this compound can provide more detailed safety information .
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWKDMYPCIWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)
![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)
![2-cyano-N-(3-methoxypropyl)-3-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2579497.png)

![4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2579501.png)
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B2579508.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)



